2-Amino-2-(pyridin-2-YL)acetic acid
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Overview
Description
“2-Amino-2-(pyridin-2-YL)acetic acid” is a compound often used in nucleophilic substitution . It is a member of pyridines and its structure, melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds similar to “2-Amino-2-(pyridin-2-YL)acetic acid”. For instance, one paper discusses the chemodivergent synthesis of N-(pyridin-2-yl)amides . Another paper presents the synthesis, structural investigation, and Hirshfeld surface analysis .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(pyridin-2-YL)acetic acid” includes a pyridin-2-yl group and an acetic acid group . The molecular formula is C7H8N2O2 and the molecular weight is 152.15100 .
Chemical Reactions Analysis
There are several papers that discuss the chemical reactions of compounds similar to “2-Amino-2-(pyridin-2-YL)acetic acid”. For example, one paper discusses the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another paper discusses the instability of 2,2-di (pyridin-2-yl)acetic acid and its tautomerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-2-(pyridin-2-YL)acetic acid” include a melting point of 130-132 °C, a predicted boiling point of 306.7±32.0 °C, and a predicted density of 1.328±0.06 g/cm3 .
Scientific Research Applications
Organic Synthesis
2-Amino-2-(pyridin-2-YL)acetic acid serves as a versatile building block in organic synthesis. It is used to construct complex molecules through various reactions, including condensation, substitution, and ring formation processes. Its reactivity with other organic compounds allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and material science .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of bioactive molecules. It can act as a precursor for the development of drugs with potential antibacterial, antifungal, and antiviral properties. Its derivatives are explored for their pharmacological activities, which include enzyme inhibition and receptor modulation .
Material Science
2-Amino-2-(pyridin-2-YL)acetic acid finds applications in material science, particularly in the development of new materials with specific electronic or optical properties. It can be used to modify surfaces or create new polymers with enhanced characteristics suitable for industrial applications .
Environmental Science
This compound is also significant in environmental science research. It can be involved in studies related to soil and water remediation, acting as a chelating agent that binds to heavy metals or other pollutants, aiding in their removal from contaminated sites .
Biochemistry Research
In biochemistry, 2-Amino-2-(pyridin-2-YL)acetic acid is employed in the study of enzyme mechanisms and metabolic pathways. It can be used as a mimic of amino acids or neurotransmitters to understand their interactions with enzymes and receptors .
Industrial Applications
Industrially, it is used as a chemical intermediate in the synthesis of various compounds. Its role in the production of dyes, resins, and other industrial chemicals is crucial due to its reactivity and the ability to introduce nitrogen-containing functional groups into molecules .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-amino-2-pyridin-2-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOBAFRWEGCWGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401016 |
Source
|
Record name | Amino(pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(pyridin-2-YL)acetic acid | |
CAS RN |
62451-88-1 |
Source
|
Record name | Amino(pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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